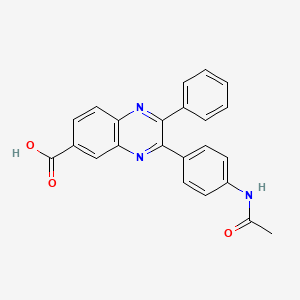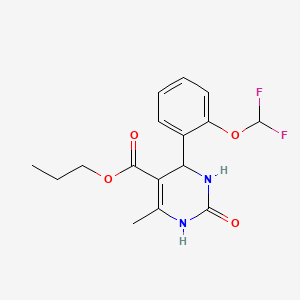![molecular formula C14H15IN2 B12937839 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-32-1](/img/structure/B12937839.png)
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole moiety. The presence of an ethyl group at the 9-position and a methyl group at the 1-position, along with an iodide ion, makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Ring Fusion: The indole core is then fused with a pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Alkylation: The introduction of the ethyl and methyl groups is done through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while methylation can be achieved using methyl iodide.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-ethylated or de-methylated compounds.
科学研究应用
Chemistry
In chemistry, 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and RNA makes it a candidate for studying genetic processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anticancer, antimicrobial, or antiviral activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
相似化合物的比较
Similar Compounds
9-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group.
1-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group and has a different substitution pattern.
9-Ethyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the methyl group.
Uniqueness
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its ability to interact with biological targets and improve its pharmacological properties compared to similar compounds.
属性
| 59715-32-1 | |
分子式 |
C14H15IN2 |
分子量 |
338.19 g/mol |
IUPAC 名称 |
9-ethyl-1-methylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-3-16-13-9-5-4-7-11(13)12-8-6-10-15(2)14(12)16;/h4-10H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WBSDEAWEKQULEL-UHFFFAOYSA-M |
规范 SMILES |
CCN1C2=CC=CC=C2C3=C1[N+](=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


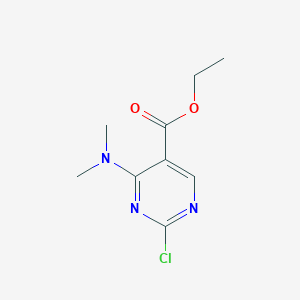
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/no-structure.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
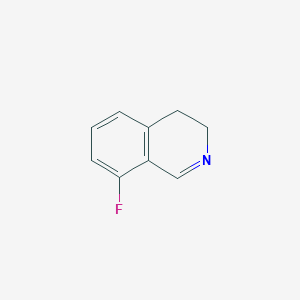
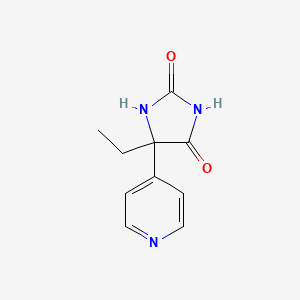
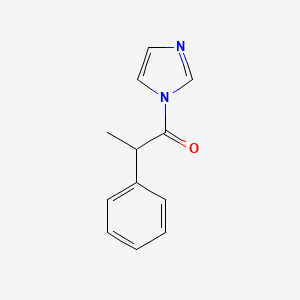

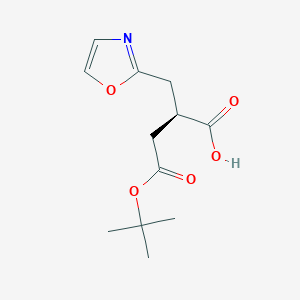
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
